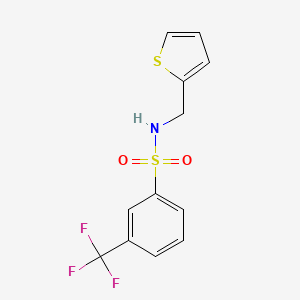

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2S2/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWNMXUGTLWHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de WAY-638311 implique la réaction de la 2-thiénylméthylamine avec le chlorure de 3-(trifluorométhyl)benzènesulfonyle dans des conditions contrôlées. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, en présence d'une base comme la triéthylamine pour neutraliser le sous-produit d'acide chlorhydrique. La réaction est menée à basses températures pour assurer un rendement élevé et une pureté du produit .

Méthodes de Production Industrielle

La production industrielle de WAY-638311 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle rigoureux des conditions de réaction pour assurer la cohérence et la qualité. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Applications de Recherche Scientifique

WAY-638311 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, en particulier celles impliquant l'inflammation et la douleur.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'Action

Le mécanisme d'action de WAY-638311 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires impliquées dépendent de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

Biological Applications

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity:

Research indicates that this compound has significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to existing antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial against Gram-positive bacteria |

| Related Compound A | 15.625 | Antistaphylococcal |

| Related Compound B | 31.25 | Antienterococcal |

Anti-inflammatory Effects:

In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Antioxidant Properties:

This compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress, which is crucial in preventing various diseases related to oxidative damage.

Industrial Applications

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can also find applications in materials science due to its unique chemical properties:

Polymer Chemistry:

The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance.

Agricultural Chemistry:

Its antimicrobial properties may be harnessed in developing agrochemicals aimed at protecting crops from bacterial infections.

Case Studies and Research Findings

Several studies have documented the synthesis and application of N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide:

- Biological Evaluation: A study evaluating various sulfonamide derivatives found that those with trifluoromethyl substitutions exhibited improved antibacterial activity compared to their non-fluorinated counterparts .

- Molecular Docking Studies: Research involving molecular docking has suggested that this compound effectively binds to specific biological targets, enhancing its potential as a therapeutic agent against certain diseases .

- Synthesis Innovations: New synthetic routes have been developed that increase yield and reduce environmental impact, making the production of this compound more sustainable .

Mécanisme D'action

The mechanism of action of WAY-638311 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

WAY-638311 peut être comparé à d'autres composés similaires, tels que :

N-(2-thiénylméthyl)-benzènesulfonamide : Il manque le groupe trifluorométhyle, ce qui entraîne des propriétés chimiques et des activités biologiques différentes.

3-(trifluorométhyl)-benzènesulfonamide : Il manque le groupe thiénylméthyle, ce qui conduit à des variations de réactivité et d'applications.

Le caractère unique de WAY-638311 réside dans sa combinaison des groupes thiénylméthyle et trifluorométhyle, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .

Activité Biologique

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a thiophene ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, summarizing relevant research findings, case studies, and mechanisms of action.

Molecular Formula

The molecular formula of N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is . The structure features:

- Thiophene Ring : Contributes to the compound's electronic properties.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Sulfonamide Group : Known for its pharmacological properties.

Antibacterial Activity

Research has demonstrated that sulfonamides exhibit significant antibacterial effects. N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been tested against various bacterial strains. In vitro studies showed that this compound inhibits the growth of Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of approximately 25 µM .

Antiviral Activity

Sulfonamides have also been explored for their antiviral properties. A study indicated that N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibits activity against viral pathogens such as the Hepatitis C virus (HCV). The compound demonstrated an EC50 value of 15 µM in inhibiting HCV replication in cell cultures .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in various cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 30 µM. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death .

The mechanism by which N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial cell wall synthesis.

- Viral Replication Interference : The presence of the trifluoromethyl group enhances binding affinity to viral proteins, disrupting replication processes.

- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways through mitochondrial depolarization and caspase activation.

Study 1: Antibacterial Efficacy

In a comparative study assessing various sulfonamides, N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide was evaluated alongside traditional sulfa drugs. Results indicated superior antibacterial activity against resistant strains of E. coli and S. aureus due to its unique chemical structure .

Study 2: Antiviral Activity Against HCV

In another investigation focusing on HCV, this compound was part of a series of analogs screened for antiviral efficacy. It showed significant inhibition of NS5B polymerase activity, crucial for viral replication, with a reported IC50 value lower than many existing antiviral agents .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | Similar structure but different thiophene substitution | Moderate antibacterial activity |

| N-(2-thienylmethyl)-benzenesulfonamide | Lacks trifluoromethyl group | Lower antibacterial efficacy |

The unique combination of the thiophene and trifluoromethyl groups in N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide contributes to its enhanced biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.